molecular formula C6H6ClN5 B2373107 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91159-59-0

7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2373107
CAS No.: 91159-59-0
M. Wt: 183.6
InChI Key: SNYFADLKMQOIPJ-UHFFFAOYSA-N
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Description

“7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a pale-yellow to yellow-brown solid . The CAS Number is 23002-52-0 and the molecular weight is 155.55 .

Scientific Research Applications

Synthesis and Characterization

7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been synthesized and characterized as part of studies exploring N-methylated isomers and chloroderivatives of triazolopyrimidines. These compounds serve as intermediates in the synthesis of more complex derivatives with potential receptor interactions (Biagi et al., 2003).

Solution-Phase Synthesis

Efficient solution-phase parallel synthesis techniques have been developed for creating libraries of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, highlighting the versatility of 7-chloro-3,5-disubstituted [1,2,3]triazolo[4,5-d]pyrimidines as intermediates (Baindur et al., 2003).

Halogen-Metal Exchange Reactions

Studies on halogen-metal exchange reactions involving 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been conducted to produce various substituted compounds, demonstrating the compound’s reactivity and utility in synthetic chemistry (Tanji et al., 1991).

Nucleophilic Substitution Reactions

The compound has been involved in nucleophilic substitution reactions, leading to the formation of various derivatives. These studies contribute to understanding the chemical properties and potential applications of triazolopyrimidine derivatives (Tanji et al., 1989).

Formation of Tricyclic Derivatives

Research has been conducted on the formation of tricyclic derivatives using 7-chloro-3-(2-chlorobenzyl)- and 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines, showcasing the compound's role in creating complex molecular structures (Biagi et al., 2002).

Aryl Migration Studies

The compound has been used in studies exploring aryl migration, providing insights into reaction mechanisms and potential applications in synthetic organic chemistry (Higashino et al., 1985).

DFT Studies

Density functional theory (DFT) studies have been performed on derivatives of this compound, aiding in the understanding of regioselectivity and structural assignment of these compounds (Mozafari et al., 2016).

Properties

IUPAC Name

7-chloro-3-ethyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-2-12-6-4(10-11-12)5(7)8-3-9-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYFADLKMQOIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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